4-(Bromomethyl)pyrimidine hydrobromide chemical properties
4-(Bromomethyl)pyrimidine hydrobromide chemical properties
An In-depth Technical Guide to 4-(Bromomethyl)pyrimidine Hydrobromide for Advanced Research and Development
Introduction: Unveiling a Key Heterocyclic Building Block
4-(Bromomethyl)pyrimidine hydrobromide is a highly reactive and versatile heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. As a derivative of pyrimidine, a core scaffold found in nucleobases and numerous FDA-approved drugs, this reagent serves as a potent electrophilic building block.[1][2][3] Its utility lies in the strategic introduction of the pyrimidin-4-ylmethyl moiety into a wide array of molecular architectures. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, while the hydrobromide salt form enhances its stability and modulates the electronic properties of the pyrimidine ring, making it a crucial intermediate for constructing complex, biologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, tailored for professionals in drug discovery and chemical development.
PART 1: Core Physicochemical and Structural Characteristics
A fundamental understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis. 4-(Bromomethyl)pyrimidine hydrobromide is typically a solid at room temperature, and its salt form influences its solubility profile, favoring more polar solvents.
Molecular Structure
The structure consists of a pyrimidine ring substituted at the 4-position with a bromomethyl (-CH₂Br) group. The hydrobromide salt results from the protonation of one of the ring's nitrogen atoms by hydrobromic acid. This protonation increases the electron-deficient nature of the pyrimidine ring, which can influence the reactivity of the bromomethyl group.
Caption: General workflow for the synthesis of the target compound.
Exemplary Synthesis Protocol
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated chemical fume hood.
Objective: To synthesize 4-(Bromomethyl)pyrimidine hydrobromide from 4-methylpyrimidine.
Materials:
-
4-Methylpyrimidine (1.0 eq) [4]* N-Bromosuccinimide (NBS, 1.1 eq)
-
Azobisisobutyronitrile (AIBN, 0.05 eq)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Diethyl ether (for washing)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add 4-methylpyrimidine and carbon tetrachloride. Stir until the starting material is fully dissolved.
-
Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Isolation: As the reaction proceeds, the product, 4-(Bromomethyl)pyrimidine hydrobromide, will often precipitate as a solid. Once the reaction is complete, cool the flask to room temperature and then further in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold carbon tetrachloride followed by cold diethyl ether to remove soluble impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.
PART 3: Reactivity and Applications in Drug Development
The synthetic value of 4-(Bromomethyl)pyrimidine hydrobromide is rooted in its function as a potent alkylating agent. The carbon atom of the bromomethyl group is highly electrophilic, making it an ideal target for a wide range of nucleophiles.
Mechanism of Action: Nucleophilic Substitution
The primary reaction pathway is a nucleophilic substitution (Sₙ2) reaction. [5]A nucleophile (Nu⁻) attacks the electrophilic carbon of the -CH₂Br group, displacing the bromide ion, which is an excellent leaving group. This reaction efficiently forges a new carbon-nucleophile bond.
Caption: General Sₙ2 reaction pathway with a nucleophile.
Causality in Experimental Design
-
Choice of Base: The reaction is often performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA). This is crucial for two reasons: first, to neutralize the hydrobromide salt, liberating the free pyrimidine base for the reaction; and second, to deprotonate protic nucleophiles (like phenols or amines), thereby increasing their nucleophilicity.
-
Solvent Selection: Aprotic polar solvents like DMF, DMSO, or acetonitrile are typically preferred. These solvents effectively solvate the counter-ions without interfering with the nucleophile, thus accelerating the rate of Sₙ2 reactions.
-
Temperature Control: While the reaction is often facile, gentle heating (40-60°C) may be required to drive the reaction to completion, especially with weaker nucleophiles.
Applications in Medicinal Chemistry
The pyrimidine scaffold is a "privileged structure" in drug design, appearing in numerous therapeutics for oncology, infectious diseases, and neurological disorders. [2][3]4-(Bromomethyl)pyrimidine hydrobromide provides a direct route to incorporate this key pharmacophore.
-
Kinase Inhibitors: Many kinase inhibitors feature a pyrimidine core that mimics the adenine of ATP, binding to the hinge region of the kinase. This reagent can be used to tether the pyrimidine core to other fragments that confer selectivity and potency.
-
Antiviral and Antibacterial Agents: The pyrimidine ring is fundamental to nucleoside analogs used in antiviral therapies. [1]This building block allows for the synthesis of novel non-nucleoside inhibitors by attaching the pyrimidine moiety to diverse side chains that can disrupt viral replication or bacterial cell wall synthesis.
-
GPCR Modulators: By reacting with amine- or hydroxyl-containing molecules, new ligands for G-protein coupled receptors can be synthesized, where the pyrimidine ring can act as a hydrogen bond acceptor or engage in π-stacking interactions within the receptor binding pocket.
PART 4: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 4-(Bromomethyl)pyrimidine hydrobromide is a corrosive and hazardous chemical that requires strict handling protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as corrosive and can cause severe skin burns and serious eye damage. [6][7]Inhalation or ingestion can also be harmful. [8]Therefore, stringent adherence to safety measures is non-negotiable.
Mandatory PPE:
-
Eye/Face Protection: Chemical safety goggles and a full-face shield. [8][9]* Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and appropriate protective clothing. [6]* Respiratory Protection: Use only in a chemical fume hood. [8]If there is a risk of dust formation, a respirator with a suitable particulate filter is required.
GHS Hazard Summary
| Pictogram | GHS Code | Hazard Statement | Precautionary Statements |
| corrosion | GHS05 | H314: Causes severe skin burns and eye damage. [6][7] | P260: Do not breathe dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] |
Handling and Storage Protocol
-
Handling: Avoid all direct contact. Do not breathe dust. [7][8]Weigh and handle the solid in a fume hood. Ensure eyewash stations and safety showers are immediately accessible. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [7][8]Keep away from incompatible materials such as strong bases and strong oxidizing agents. [8]The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. [8]* Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.
References
- 4-(Bromomethyl)pyridine hydrobromide 97% - Sigma-Aldrich. (n.d.).
- 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016, June 13).
- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.). Google Patents.
- SAFETY DATA SHEET: 4-(Bromomethyl)pyridine hydrobromide. (2025, December 19).
- 4-(Bromomethyl)pyrimidine. (n.d.). PubChem.
- 4-(Bromomethyl)pyridine hydrobromide - Chem-Impex. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, February 26).
- 4-Methylpyrimidine 97% - Sigma-Aldrich. (n.d.).
- 4-(Bromomethyl)pyridine hydrobromide synthesis - ChemicalBook. (n.d.).
- 4-Bromomethyl-pyrimidine hydrobromide | 1373223-84-7 - ChemicalBook. (2025, September 25).
- 4-Bromomethyl-2-methylthiopyrimidine | 135645-63-5 - Benchchem. (n.d.).
- 4-(Bromomethyl)pyrimidine hydrobromide - Oakwood Chemical. (n.d.).
- 4-(Bromomethyl)pyridine hydrobromide | 73870-24-3 - ChemicalBook. (2025, September 25).
- 4-Methylpyrimidine, 97% | 127493-10G | SIGMA-ALDRICH - Scientific Laboratory Supplies. (n.d.).
- 54198-78-6|4-(Bromomethyl)pyrimidine|BLD Pharm. (n.d.).
- 1373223-84-7|4-(Bromomethyl)pyrimidine hydrobromide| Ambeed. (n.d.).
- 4-(bromomethyl)pyridine hydrobromide | Sigma-Aldrich. (n.d.).
- Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.).
- Nucleophilic Substitution, Addition, and Elimination Reactions | The Organic Chemistry of Medicinal Agents. (n.d.). AccessPharmacy.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025, November 20). PubMed.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]
- 4. 4-Methylpyrimidine 97 3438-46-8 [sigmaaldrich.com]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-(Bromomethyl)pyridine 97 73870-24-3 [sigmaaldrich.com]
